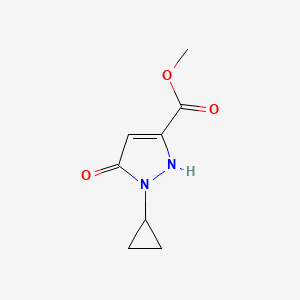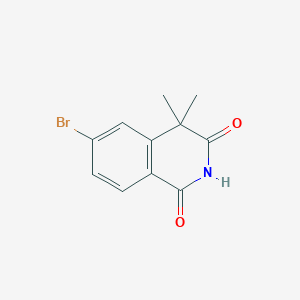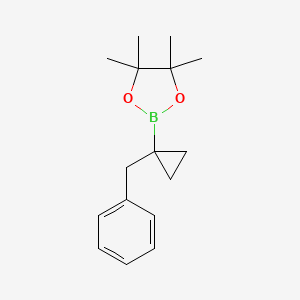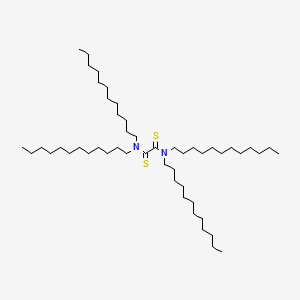
(+)-Cinchonaminone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Cinchonaminone is an organic compound derived from the cinchona tree, which is known for its medicinal properties. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is primarily used in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cinchonaminone typically involves the extraction of alkaloids from the bark of the cinchona tree, followed by a series of chemical reactions to isolate and purify the desired compound. One common method involves the use of acid-base extraction techniques to separate the alkaloids, followed by crystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous extraction and crystallization processes. These methods ensure a consistent and high-yield production of the compound, which is essential for its use in pharmaceutical manufacturing.
化学反应分析
Types of Reactions
(+)-Cinchonaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various amines.
科学研究应用
(+)-Cinchonaminone has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-malarial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (+)-Cinchonaminone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a variety of biological effects. For example, its anti-malarial activity is believed to be due to its ability to interfere with the parasite’s metabolic processes.
相似化合物的比较
(+)-Cinchonaminone is unique in its chiral structure and specific biological activities. Similar compounds include:
Quinine: Another alkaloid derived from the cinchona tree, known for its anti-malarial properties.
Cinchonidine: A stereoisomer of quinine, also used in the treatment of malaria.
Cinchonine: Another alkaloid with similar chemical properties but different biological activities.
In comparison, this compound is often preferred for specific applications due to its unique chiral properties and the ability to produce specific biological effects.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1 |
InChI 键 |
DPFKPQCJYMDGGR-KBPBESRZSA-N |
手性 SMILES |
C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
规范 SMILES |
C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)




![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)

![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)
